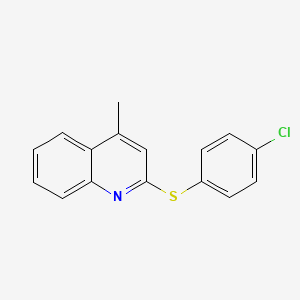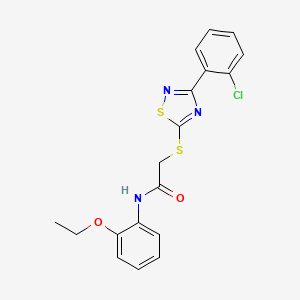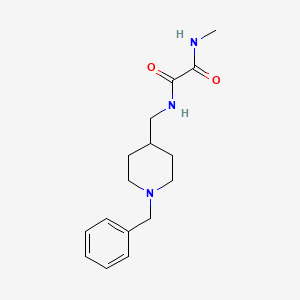
2-(4-氯苯基)硫代-4-甲基喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-(4-Chlorophenyl)sulfanyl-4-methylquinoline" is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. Although the exact compound is not directly mentioned in the provided papers, related compounds with chlorophenyl and quinoline structures have been investigated for various properties and activities, such as antiviral, antiapoptotic, and potential chemotherapeutic effects , as well as their crystal structures and molecular interactions .
Synthesis Analysis
The synthesis of quinoline derivatives often involves reactions such as Michael addition or substitutions. For instance, a novel quinolinone derivative was synthesized using Michael addition of a secondary amine to an α,β-unsaturated carbonyl compound . Similarly, other quinoline compounds may be synthesized through various organic reactions, including nucleophilic substitutions, as seen in the study of nitroquinolines reacting with chloromethyl phenyl sulfone .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be substituted with various functional groups. X-ray crystallography has been used to determine the crystal structure of related compounds, revealing details such as planarity, dihedral angles, and intramolecular interactions . These structural analyses are crucial for understanding the physical properties and reactivity of the compounds.
Chemical Reactions Analysis
Quinoline derivatives can participate in a range of chemical reactions. The regioselectivity of nucleophilic aromatic substitution reactions involving nitroquinolines has been studied, showing that the reactions are controlled by the interactions between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the substrate . Additionally, the presence of chlorophenyl groups can lead to a variety of halogen-mediated weak interactions, which can influence the reactivity and stability of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be predicted through computational methods such as density functional theory (DFT). Studies have shown that these compounds can exhibit nonlinear optical behavior, charge delocalization, and hyperconjugative interactions . Molecular electrostatic potential (MEP) analysis can reveal regions of negative and positive charge on the molecule, which are important for understanding its reactivity . Furthermore, vibrational spectral analysis using FT-IR and FT-Raman spectroscopy can provide insights into the stability and conformational preferences of the molecules .
科学研究应用
晶体学和结构分析
晶体学研究主要集中在分析与2-(4-氯苯基)硫代-4-甲基喹啉类似的化合物,揭示了分子取向、键合模式和分子间相互作用的复杂细节。例如,Mague 等人(2017 年)的研究深入探讨了一个相关化合物的晶体结构,重点介绍了分子堆积和氢键如何促进该化合物的稳定性和物理性质 (Mague、Al-Taifi、Mohamed、Akkurt 和 Bakhite,2017)。
合成和化学转化
2-(4-氯苯基)硫代-4-甲基喹啉及其类似物的合成多功能性一直备受关注。Ismail、Abass 和 Hassan(2000 年)描述了密切相关的喹啉酮衍生物的合成和亲核反应,重点介绍了获得各种取代的 2-喹啉酮和喹啉硫酮的途径,这对于进一步的化学和药理学研究至关重要 (Ismail、Abass 和 Hassan,2000)。
抗增殖和抗菌活性
已经研究了几种 2-(4-氯苯基)硫代-4-甲基喹啉衍生物的抗增殖和抗菌活性。Gutiérrez 等人(2022 年)合成了一系列 7-氯-(4-硫代烷基喹啉)衍生物,并评估了它们对各种癌细胞系的细胞毒活性,证明了这些化合物作为抗癌剂的潜力 (Gutiérrez、Fernandez-Moreira、Rodriguez、Mijares、Sanctis、Gurská、Džubák、Hajdůch、Bruno-Colmenarez、Rojas、Deffieux、Pouységu、Quideau、Charris 和 Ramírez,2022)。Desai、Shihora 和 Moradia(2007 年)合成了新的喹唑啉作为潜在的抗菌剂,表明这些化合物在对抗微生物感染方面具有广泛的适用性 (Desai、Shihora 和 Moradia,2007)。
光物理学研究和材料科学
喹啉衍生物的光物理性质已被探索用于材料科学的潜在应用。Watanabe、Kikuchi、Maniwa、Ijuin 和 Matsumoto(2010 年)研究了硫代、亚磺酰和磺酰取代的双环二恶戊烷的化学发光,揭示了它们在发光材料和传感器中的潜在用途 (Watanabe、Kikuchi、Maniwa、Ijuin 和 Matsumoto,2010)。
属性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNS/c1-11-10-16(18-15-5-3-2-4-14(11)15)19-13-8-6-12(17)7-9-13/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVQXFBJVMIKBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-N-(2-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2552273.png)
![3-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552275.png)

![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2552278.png)
![N-ethyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2552280.png)

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2552283.png)
![(Z)-N-Benzyl-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2552284.png)
![5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2552286.png)
![N',2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide](/img/structure/B2552287.png)
![(1R,5R,6S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2552289.png)

![N-[(4-ethylphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2552295.png)
![5-[[(1S,2S)-2-Aminocyclohexyl]methyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride](/img/structure/B2552296.png)